

# 6-Nitropyridine-2-carbonyl chloride melting and boiling point

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Compound of Interest

Compound Name: 6-Nitropyridine-2-carbonyl chloride

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## Technical Guide: 6-Nitropyridine-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**6-Nitropyridine-2-carbonyl chloride** is a reactive chemical intermediate of interest in organic synthesis, particularly for the introduction of the 6-nitropicolinoyl moiety. This functional group is a potential building block in the development of novel pharmaceutical compounds and other bioactive molecules. Due to its reactive nature as an acyl chloride, it is often synthesized and used immediately in situ. This guide provides a summary of its available physicochemical properties, a detailed experimental protocol for its likely synthesis, and a workflow diagram illustrating the synthetic pathway.

## **Physicochemical Properties**

Direct experimental data for the melting and boiling points of **6-Nitropyridine-2-carbonyl chloride** are not readily available in publicly accessible literature and chemical databases. However, physical property data for its immediate precursor, 6-Nitropyridine-2-carboxylic acid, is well-documented and provided below for reference. The properties of the final acyl chloride are anticipated to be different, with acyl chlorides typically exhibiting lower melting points and higher volatility than their corresponding carboxylic acids.



Table 1: Physicochemical Data of 6-Nitropyridine-2-carbonyl chloride and its Precursor

Compound	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Boiling Point (°C)
6-Nitropyridine-2- carbonyl chloride	C <sub>6</sub> H <sub>3</sub> ClN <sub>2</sub> O <sub>3</sub>	186.56	Not available	Not available
6-Nitropyridine-2- carboxylic acid	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> O <sub>4</sub>	168.11	169 - 172	Not available

## **Experimental Protocols**

The synthesis of **6-Nitropyridine-2-carbonyl chloride** typically proceeds via the chlorination of its corresponding carboxylic acid. The following is a generalized, yet detailed, experimental protocol based on standard laboratory procedures for the formation of acyl chlorides from carboxylic acids using oxalyl chloride, a common and effective chlorinating agent.

Synthesis of 6-Nitropyridine-2-carbonyl chloride from 6-Nitropyridine-2-carboxylic acid

Objective: To prepare **6-Nitropyridine-2-carbonyl chloride** for use as a reactive intermediate in organic synthesis.

#### Materials:

- 6-Nitropyridine-2-carboxylic acid
- Oxalyl chloride (or Thionyl chloride)
- Anhydrous Dichloromethane (DCM) or another suitable inert solvent (e.g., 1,2-dichloroethane, toluene)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)



- · Magnetic stirrer and heating mantle
- Rotary evaporator

#### Procedure:

- Reaction Setup: A dry, two or three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and CO byproducts), and a dropping funnel, is flushed with an inert gas (e.g., Nitrogen or Argon) to ensure anhydrous conditions.
- Reactant Addition: 6-Nitropyridine-2-carboxylic acid is added to the flask, followed by the addition of a suitable anhydrous solvent such as dichloromethane. The mixture is stirred to form a suspension.
- Catalyst Addition: A catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF) is added to the stirred suspension.
- Addition of Chlorinating Agent: Oxalyl chloride (typically 1.5 to 2.0 molar equivalents) is
  dissolved in a small amount of the anhydrous solvent and added to the dropping funnel. The
  oxalyl chloride solution is then added dropwise to the stirred suspension of the carboxylic
  acid at room temperature.
- Reaction Monitoring: The reaction progress is monitored by observing the cessation of gas evolution (HCl and CO). The reaction mixture typically becomes a clear solution as the starting material is converted to the more soluble acyl chloride. The reaction can be gently warmed (e.g., to 40 °C) to ensure completion.
- Isolation (if required): Upon completion of the reaction, the solvent and any excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. The resulting crude
   6-Nitropyridine-2-carbonyl chloride can be used directly for the next synthetic step. Due to its reactivity and potential instability, it is often prepared and used without further purification.

#### Safety Precautions:

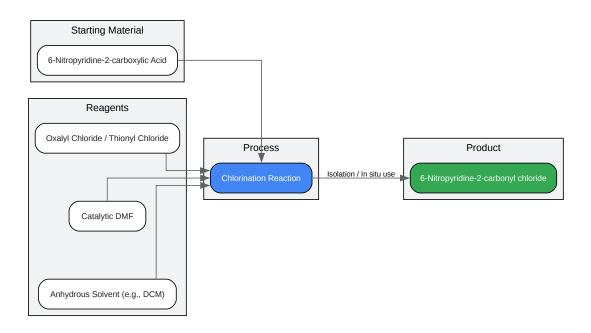
This reaction should be performed in a well-ventilated fume hood.



- Oxalyl chloride and thionyl chloride are corrosive and toxic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
- The reaction evolves toxic gases (HCl, CO) and should be equipped with a gas scrubber.

## **Synthetic Workflow**

The following diagram illustrates the logical workflow for the synthesis of **6-Nitropyridine-2-carbonyl chloride**.



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Caption: Synthetic workflow for **6-Nitropyridine-2-carbonyl chloride**.

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